

Technical Guide: Solubility Profile of 3-Hydroxy Bromazepam-d4 in Organic Solvents

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Compound of Interest

Compound Name: 3-Hydroxy Bromazepam-d4

Cat. No.: B15295784

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the solubility of **3-Hydroxy Bromazepam-d4**, a deuterated metabolite of Bromazepam. Direct quantitative solubility data for **3-Hydroxy Bromazepam-d4** in a wide range of organic solvents is limited in publicly available literature. However, a comprehensive profile can be constructed by examining the known solubility of its parent compound, Bromazepam, and the commercially available preparations of the deuterated analog. This document synthesizes available data, presents detailed experimental protocols for solubility determination, and illustrates relevant biochemical pathways and experimental workflows to support research and development activities.

Chemical and Physical Properties

3-Hydroxy Bromazepam-d4 is the deuterated form of 3-Hydroxy Bromazepam, a primary metabolite of the anxiolytic drug Bromazepam. The introduction of deuterium atoms provides a stable isotopic label useful in pharmacokinetic and metabolic studies.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₆ D ₄ BrN ₃ O ₂	[1] [2]
Molecular Weight	336.18 g/mol	[1] [2] [3]
Unlabelled CAS Number	13132-73-5	[1] [2]
Deuterated CAS No.	1246819-39-5	[1] [2] [3]
Synonyms	7-Bromo-1,3-dihydro-3-hydroxy-5-(2-pyridinyl)-2H-1,4-benzodiazepin-2-one-d4	[1] [3]

Solubility Profile

While specific multi-solvent quantitative data for **3-Hydroxy Bromazepam-d4** is scarce, its solubility can be inferred from its non-deuterated parent compounds and available product formulations. Deuteration typically does not significantly alter a compound's fundamental solubility in organic solvents.

Known Solubility Data Point: **3-Hydroxy Bromazepam-d4** is commercially available as a solution of 1.0 mg/mL in Methanol[\[1\]](#)[\[2\]](#)[\[3\]](#). This confirms its solubility in methanol to at least this concentration.

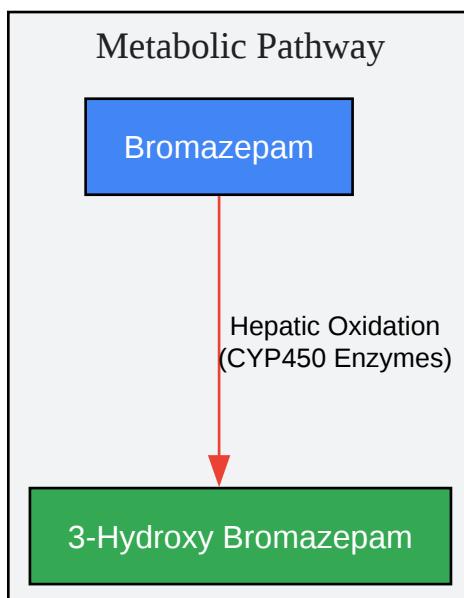
Inferred Solubility from Parent Compounds: The solubility of Bromazepam provides a useful surrogate for estimating the solubility of its hydroxylated and deuterated derivatives.

Solvent	Bromazepam Solubility	3-Hydroxy Bromazepam-d4 (Inferred/Known)
Methanol	Slightly soluble	Soluble to at least 1.0 mg/mL
Ethanol (96%)	Slightly soluble or sparingly soluble	Expected to be slightly or sparingly soluble
Methylene Chloride	Sparingly soluble	Expected to be sparingly soluble
N,N-dimethylformamide	Freely soluble	Expected to be freely soluble
Acetic Acid (100)	Freely soluble	Expected to be freely soluble
Chloroform	Sparingly soluble	Expected to be sparingly soluble
Diethyl Ether	Very slightly soluble	Expected to be very slightly soluble
Water	Practically insoluble	Expected to be practically insoluble

References for Bromazepam solubility:[4][5][6][7]

Metabolic Pathway of Bromazepam

Bromazepam is metabolized in the liver, primarily through oxidation, to form its major active metabolite, 3-Hydroxybromazepam[5]. This biotransformation is a critical step in its pharmacokinetic profile.



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Biotransformation of Bromazepam to its hydroxylated metabolite.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following generalized protocol outlines a thermodynamic method using High-Performance Liquid Chromatography (HPLC), a common and accurate technique[8].

Objective: To determine the equilibrium solubility of **3-Hydroxy Bromazepam-d4** in a selected organic solvent.

Materials:

- **3-Hydroxy Bromazepam-d4** (solid)
- Selected organic solvents (e.g., Acetonitrile, DMSO, Ethanol)
- Vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge

- HPLC system with a suitable detector (e.g., UV-Vis)
- Calibrated analytical balance
- Syringe filters (0.22 µm)

Methodology:

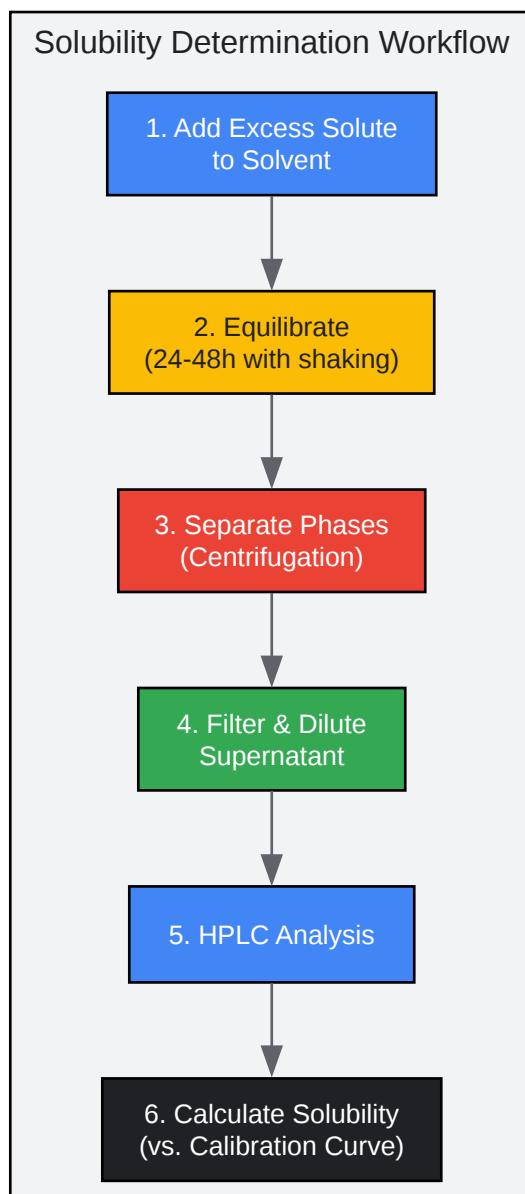
- Preparation of Stock Solution: Prepare a concentrated stock solution of **3-Hydroxy Bromazepam-d4** in a solvent in which it is freely soluble (e.g., Methanol or DMSO) for creating a calibration curve.
- Calibration Curve Construction:
 - Create a series of dilutions from the stock solution to generate standards of known concentrations.
 - Inject each standard into the HPLC system and record the peak area.
 - Plot a calibration curve of peak area versus concentration.
- Sample Preparation (Excess Solid Method):
 - Add an excess amount of solid **3-Hydroxy Bromazepam-d4** to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Seal the vials tightly.
- Equilibration:
 - Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Centrifuge the vials at high speed to pellet the undissolved solid.

- Sample Analysis:

- Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
- Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.
- Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the HPLC system and record the peak area.

- Calculation:

- Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.
- Multiply this concentration by the dilution factor to calculate the equilibrium solubility of **3-Hydroxy Bromazepam-d4** in the test solvent.



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Workflow for thermodynamic solubility measurement.

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